

Application Notes: Utilizing CD11b and CD45 for Comprehensive Microglia Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for using the cell surface markers CD11b and CD45 to identify, isolate, and characterize microglia for research and drug development applications.

Introduction to Microglia and Key Markers

Microglia are the resident immune cells of the central nervous system (CNS), playing a critical role in brain homeostasis, synaptic pruning, and the response to injury and disease.[1] Distinguishing microglia from other myeloid cells, such as infiltrating macrophages, is crucial for accurately studying neuroinflammation and neurodegenerative diseases. The combination of CD11b and CD45 is a cornerstone for this discrimination in flow cytometry analysis.[1]

- CD11b (Integrin alpha M): A component of the Mac-1 integrin, CD11b is highly expressed on microglia and other myeloid cells.[2] Its expression levels can increase upon microglial activation.[2]
- CD45 (Leukocyte Common Antigen): A protein tyrosine phosphatase expressed on all hematopoietic cells.[3] The differential expression level of CD45 is key to distinguishing resident microglia from peripherally derived macrophages.

Under normal physiological conditions, microglia in the CNS exhibit a characteristic CD11b+CD45^low/int phenotype.[4] In contrast, infiltrating macrophages, which can enter the



CNS during pathological conditions, are identified by a CD11b+CD45^high expression profile. [5][6] It is important to note that upon activation, microglia can upregulate CD45, which may cause their expression to overlap with that of infiltrating macrophages, necessitating the use of additional markers for definitive identification.[4][7]

Applications in Research and Drug Development

The analysis of microglia using CD11b and CD45 is instrumental in various research areas:

- Neuroinflammation Studies: To quantify and phenotype microglial populations in response to inflammatory stimuli.
- Neurodegenerative Disease Models: To track the activation state and infiltration of myeloid cells in diseases like Alzheimer's and Parkinson's disease.
- Drug Efficacy Evaluation: To assess the impact of therapeutic agents on microglial activation and neuroinflammation.[5][6]
- Developmental Neuroscience: To study the role of microglia in synaptic pruning and neural circuit formation.

Data Presentation: Microglia and Macrophage Phenotypes

The following table summarizes the canonical expression patterns of CD11b and CD45 used to distinguish different myeloid cell populations in the CNS.

Cell Type	CD11b Expression	CD45 Expression	Additional Markers
Resting Microglia	High (+)	Low to Intermediate (low/int)	TMEM119+, P2RY12+, CX3CR1+
Activated Microglia	High (+)	Intermediate to High (int/high)	Upregulated CD68, MHC-II
Infiltrating Macrophages	High (+)	High (high)	CCR2+, Ly6C+



Experimental Protocols

This section provides a detailed protocol for the isolation and flow cytometric analysis of microglia from adult mouse brain tissue.

Protocol 1: Isolation of Microglia from Adult Mouse Brain

This protocol is optimized for yielding a single-cell suspension of brain mononuclear cells suitable for flow cytometry.

Materials:

- · Adult mouse brain
- Hank's Balanced Salt Solution (HBSS), cold
- Accutase
- 30% Percoll solution
- 70% Percoll solution
- FACS Buffer (PBS with 2% FBS and 2mM EDTA)
- 70 μm cell strainer
- 50 mL conical tubes
- 15 mL conical tubes
- Refrigerated centrifuge

Procedure:

Tissue Dissociation:



- 1. Euthanize the mouse according to approved institutional guidelines and perfuse with cold PBS to remove blood from the brain vasculature.
- 2. Dissect the brain and place it in a petri dish containing cold HBSS.
- 3. Mince the brain tissue into small pieces using a sterile scalpel.
- 4. Transfer the minced tissue to a 15 mL conical tube and add 5 mL of Accutase.
- 5. Incubate at 37°C for 20-30 minutes with gentle agitation.
- 6. Triturate the tissue gently with a P1000 pipette to obtain a single-cell suspension.
- 7. Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- 8. Wash the strainer with 10 mL of HBSS to maximize cell recovery.
- 9. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- 10. Discard the supernatant.
- Myelin Removal using Percoll Gradient:
 - 1. Resuspend the cell pellet in 10 mL of 30% Percoll solution.
 - 2. Carefully layer 5 mL of 70% Percoll solution underneath the 30% Percoll/cell suspension layer in a 15 mL conical tube.
 - 3. Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
 - 4. Myelin and debris will be in the top layer, and the mononuclear cells, including microglia, will be at the 30%/70% interphase.[6]
 - 5. Carefully collect the cells from the interphase and transfer them to a new 15 mL conical tube.
 - 6. Wash the cells with 10 mL of FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.



7. Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS buffer for cell counting and staining.

Protocol 2: Flow Cytometry Staining and Analysis

This protocol describes the staining of isolated brain mononuclear cells for microglia identification.

Materials:

- Isolated brain mononuclear cells
- FACS Buffer
- Fc block (anti-mouse CD16/CD32)
- Fluorochrome-conjugated antibodies:
 - Anti-mouse CD11b (e.g., clone M1/70)
 - Anti-mouse CD45 (e.g., clone 30-F11)
- Viability dye (e.g., 7-AAD, DAPI)
- Flow cytometer

Procedure:

- Cell Counting and Aliquoting:
 - 1. Count the isolated cells using a hemocytometer or an automated cell counter.
 - 2. Aliquot approximately 1 x 10⁶ cells per tube for staining.
- · Fc Receptor Blocking:
 - 1. Centrifuge the cells at 300 x g for 5 minutes at 4° C and discard the supernatant.

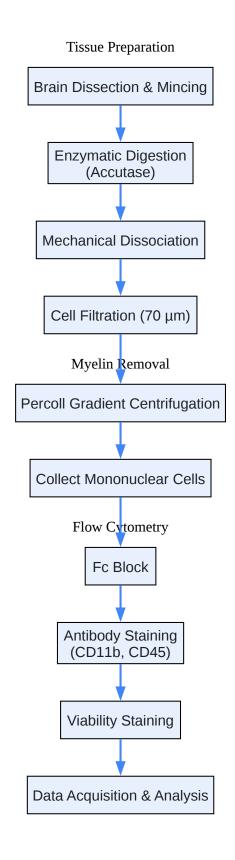


- 2. Resuspend the cell pellet in 100 μ L of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
- · Antibody Staining:
 - 1. Without washing, add the fluorochrome-conjugated anti-CD11b and anti-CD45 antibodies at the manufacturer's recommended concentration.
 - 2. Incubate for 30 minutes at 4°C in the dark.
- · Washing and Viability Staining:
 - 1. Wash the cells with 1 mL of FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
 - 2. Discard the supernatant.
 - 3. Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye.
 - 4. Incubate for 5-10 minutes at room temperature in the dark.
- Flow Cytometry Acquisition and Analysis:
 - 1. Acquire the samples on a flow cytometer.
 - 2. Follow the gating strategy outlined in the diagram below to identify the microglia population.

Visualizations

Experimental Workflow for Microglia Isolation and Analysis



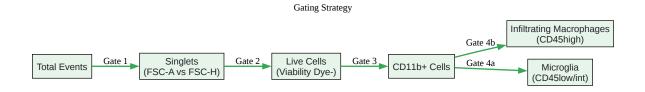


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Caption: Workflow for isolating and analyzing microglia from brain tissue.



Gating Strategy for Microglia Identification



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